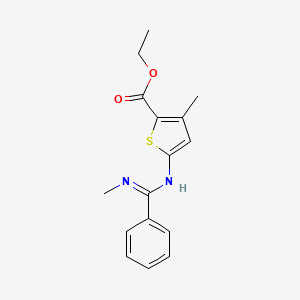

(R)-2-((tert-Butoxycarbonyl)amino)but-3-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

-

Oxalyl Chloride Deprotection

- Researchers have reported a mild method for selectively removing the N-Boc group using oxalyl chloride in methanol . This procedure works effectively for a diverse range of substrates, including aliphatic, aromatic, and heterocyclic compounds. Reaction conditions involve room temperature and yield up to 90% .

-

Protic Ionic Liquid Catalysis

Aplicaciones Científicas De Investigación

Solid-Phase Synthesis of Peptide α-Carboxamides

N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid has been synthesized for use as a handle in solid-phase synthesis of peptide α-carboxamides. This handle facilitates the synthesis of peptides with high yield and resistance to acidolysis, showcasing the utility of (R)-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid derivatives in peptide synthesis and modification processes (S. Gaehde, G. Matsueda, 2009).

Synthesis of Esters and Anhydrides

The reactivity of (R)-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid derivatives in the synthesis of esters and anhydrides through reactions with carboxylic acids and dicarbonates has been explored. This process is facilitated by weak Lewis acids, leading to high yields of esters and anhydrides, demonstrating the compound's utility in organic synthesis and material science applications (G. Bartoli et al., 2007).

Oxidation Reactions

The derivative acts as an efficient catalyst in the oxidation of phenols and anilines, signifying its role in chemical transformations and synthesis of complex organic molecules. This catalytic activity underlines the compound's importance in organic chemistry, particularly in selective oxidation processes (M. Ratnikov et al., 2011).

Polymer Science

In the field of polymer science, derivatives of (R)-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid have been utilized to improve the stabilization and spinnability of polyacrylonitrile copolymers, which are crucial for developing carbon fiber materials. This application highlights the compound's significance in enhancing the performance of materials for industrial applications (Anqi Ju et al., 2013).

Asymmetric Synthesis

The asymmetric hydrogenation of enamines using chiral ferrocenyl ligands in conjunction with (R)-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid showcases its application in the synthesis of beta-amino acid pharmacophores, demonstrating its utility in the preparation of enantiomerically pure compounds (M. Kubryk, K. Hansen, 2006).

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h5-6H,1H2,2-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHZVVBUNVWRGH-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2768005.png)

![6,6-dimethyl-2,9-bis(3-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2768010.png)

![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2768011.png)

![N-(1,3-BENZOTHIAZOL-2-YL)-3-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(DIMETHYLAMINO)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2768012.png)

![1,7,9-trimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2768013.png)

![2-[4-(2-Methylpropyl)phenyl]oxirane](/img/structure/B2768017.png)

![7-cyclopropyl-1,3-dimethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2768019.png)

![6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2768023.png)